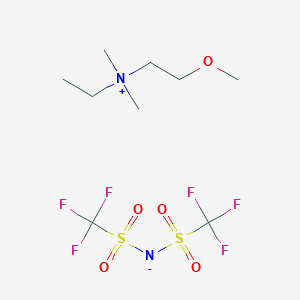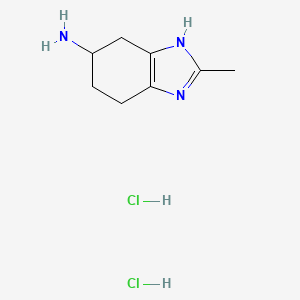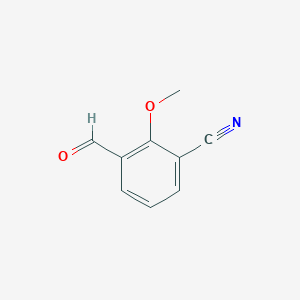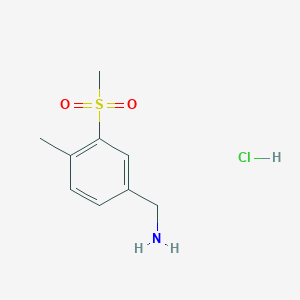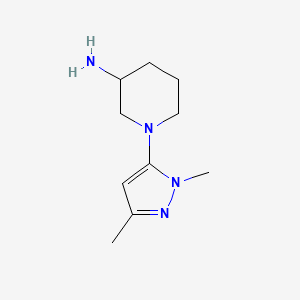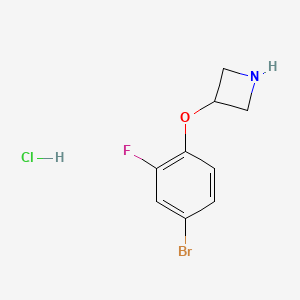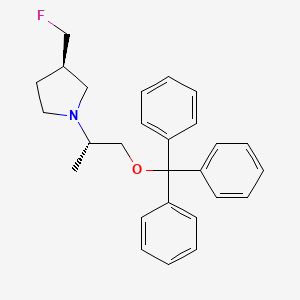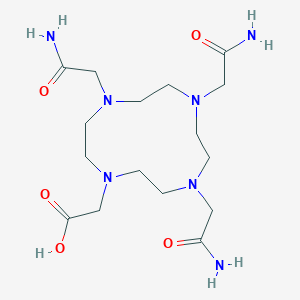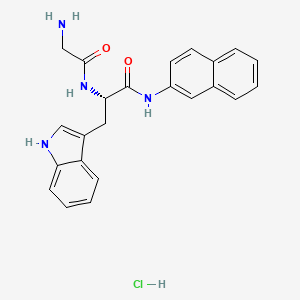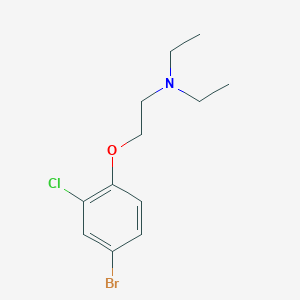
2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine
Descripción general
Descripción
“2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that its structure is similar to “2-(4-bromo-2-chlorophenoxy)acetic acid”, which has a molecular weight of 265.492.
Synthesis Analysis
There is no specific information available about the synthesis of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, “4-Bromo-2-chlorophenol”, a related compound, is used as a reagent in the synthesis of various derivatives1.Molecular Structure Analysis
The molecular structure of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” is not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, has a molecular weight of 207.451.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, “4-Bromo-2-chlorophenol” undergoes enzyme-catalyzed copolymerization with phenols1.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” are not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, has a boiling point of 232-235 °C and a melting point of 47-49 °C1.Aplicaciones Científicas De Investigación
Analysis and Detection Techniques
Research has developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification of psychoactive substances related to 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in biological samples. These methods are crucial for forensic and clinical toxicology to understand the pharmacokinetics and to manage cases of intoxication with novel psychoactive substances (Poklis, J. et al., 2014).
Metabolic Pathways
Studies have explored the metabolic pathways of psychoactive designer drugs, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), providing insights into their metabolism in humans and various animals. Understanding these pathways is essential for drug safety assessments and developing therapeutic applications or antidotes for drug intoxication (Carmo, H. et al., 2005).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds structurally related to 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine, such as bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth and dibromotriphenylbismuth, has been conducted. These studies are fundamental for the development of new materials and pharmaceuticals, showcasing the versatility of halogenated compounds in organic synthesis (Sharutin, V. et al., 2004).
Environmental and Health Implications
Research on the environmental and health implications of halogenated compounds, including studies on the formation of toxic byproducts like bromochlorodibenzo-p-dioxins and furans from the pyrolysis of halophenol mixtures, is critical. These studies contribute to understanding the environmental impact and health risks associated with the use and disposal of halogenated organic compounds (Evans, C. S. & Dellinger, B., 2005).
Safety And Hazards
The safety and hazards of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” are not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation1.
Direcciones Futuras
There is no specific information available about the future directions of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, related compounds like “2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide” and “2-(4-bromo-2-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide” are being offered for research purposes34.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific resources or perform further research.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFQPRMVOXXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



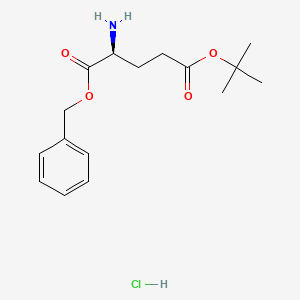
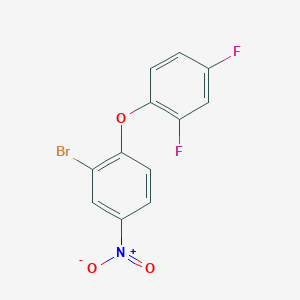
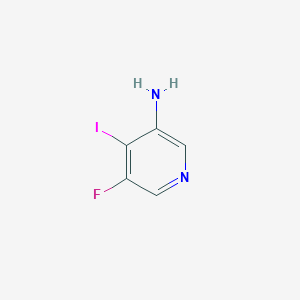
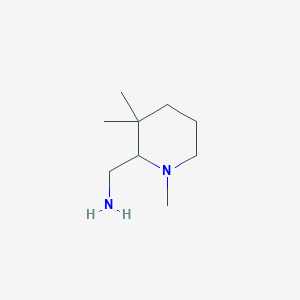
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)
